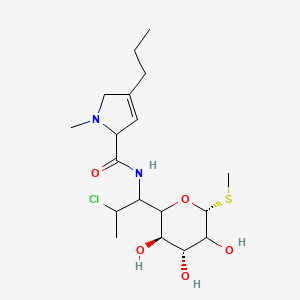

Dehydroclindamycin

Description

Structure

2D Structure

Properties

CAS No. |

909032-77-5 |

|---|---|

Molecular Formula |

C18H31ClN2O5S |

Molecular Weight |

423.0 g/mol |

IUPAC Name |

(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25)/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |

InChI Key |

SDLAFOYVUSTKSU-UNYBQZSXSA-N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S)-2,3-dihydro-1-methyl-4-propyl-1H- pyrrol-2-yl]carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside |

Origin of Product |

United States |

Chemical Structure and Advanced Characterization

Stereochemical Considerations and Isomerism of Dehydro Clindamycin (B1669177)

The molecular architecture of Dehydro Clindamycin is complex, featuring multiple stereochemical centers inherent to the lincosamide framework. The structure of Dehydro Clindamycin, identified as an impurity in clindamycin hydrochloride, was first elucidated through mass spectrometry and NMR spectroscopy. nih.gov

A primary source of isomerism in Dehydro Clindamycin arises from the introduction of a double bond in the prolyl moiety, specifically a propylidene group on the pyrrolidine (B122466) ring. This results in the formation of geometric isomers, which can be designated as E/Z or cis/trans isomers. synzeal.comalentris.org These isomers are often found as a mixture. nih.gov For instance, the phosphate (B84403) derivative is known to exist as a mixture of E and Z isomers around the propylidene double bond. This isomeric variation has a significant impact on the molecule's conformational flexibility.

In addition to geometric isomerism, Dehydro Clindamycin possesses several chiral centers within its α-thiolincosaminide sugar portion, which it shares with the parent Clindamycin molecule. google.com The IUPAC name for one form of Dehydro Clindamycin is N-[2-Chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide, highlighting some of the defined stereocenters. nih.govclearsynth.com However, the complete stereochemical landscape is complex, and analysis is often challenging due to the presence of multiple undefined or mixed stereocenters, particularly in synthetic batches. nih.gov

Table 1: Known Isomers and Related Impurities of Clindamycin

| Compound Name | Type of Isomerism/Relation | Reference |

|---|---|---|

| Dehydroclindamycin | Geometric Isomerism (E/Z) | nih.gov |

| Clindamycin Isomer | Structural Isomer | nih.gov |

| Epicindamycin Palmitate | Epimer (Stereoisomer) | nih.gov |

| Clindamycin B-Palmitate | Structural Isomer | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The identification and purity assessment of Dehydro Clindamycin rely heavily on advanced spectroscopic and chromatographic methods. These techniques are essential for distinguishing it from Clindamycin and other related impurities. nih.govsemanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural characterization of Dehydro Clindamycin. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used to detect and identify it in bulk drug samples. nih.govresearchgate.net Electrospray ionization (ESI) is a common technique, and the positive ion ESI-MS/MS spectra of lincosamide compounds show characteristic diagnostic fragments. These include neutral losses of water (H₂O), hydrogen chloride (HCl), and methanethiol (B179389) (CH₃SH), which are instrumental in identifying the lincosamide scaffold. researchgate.net The exact mass measurement provided by HRMS allows for the unambiguous confirmation of the molecular formula, C₁₈H₃₁ClN₂O₅S. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides definitive structural confirmation. nih.govnih.gov ¹H NMR is particularly useful for identifying the signals corresponding to the propylidene double bond, which distinguishes Dehydro Clindamycin from its saturated analog, Clindamycin. Two-dimensional NMR experiments are also employed for complete structural elucidation of complex impurities. ijpsonline.com While specific spectral data for Dehydro Clindamycin is found in specialized contexts, the general approach follows established methods for lincosamide characterization. nih.gov

Table 2: Spectroscopic Data for Lincosamide Characterization

| Technique | Application | Key Findings/Observations | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Identification of Impurities | Provides molecular weight and fragmentation patterns. Diagnostic neutral losses (H₂O, HCl, CH₃SH) confirm the lincosamide structure. | researchgate.net |

| HRMS | Molecular Formula Confirmation | Delivers unambiguous molecular weight and allows for elemental composition determination. | researchgate.net |

| ¹H NMR | Structural Confirmation | Reveals characteristic signals for the propylidene double bond, distinguishing it from Clindamycin. | |

| ¹³C NMR | Structural Elucidation | Complements ¹H NMR data for a complete assignment of the carbon skeleton. | nih.gov |

| FTIR | Functional Group Analysis | Identifies characteristic functional groups present in the molecule. | nih.gov |

X-ray Crystallography Studies of Dehydro Clindamycin or Related Lincosamide Derivatives

Direct single-crystal X-ray crystallographic analysis of Dehydro Clindamycin has not been extensively reported in the scientific literature. This is often challenging for impurities that are difficult to isolate in sufficient quantity and quality for single crystal growth.

However, valuable structural insights can be drawn from the extensive X-ray crystallography work performed on Clindamycin and other lincosamide derivatives. nih.gov The crystal structures of clindamycin hydrochloride monohydrate, its ethanol (B145695) solvate, and various other solvates and polymorphs of clindamycin phosphate have been determined. nih.govacs.org These studies reveal crucial information about the molecular topology, conformational preferences, and hydrogen bonding networks within the lincosamide family. nih.gov For example, powder X-ray diffraction (PXRD) studies of clindamycin phosphate hydrate (B1144303) show characteristic diffraction patterns that serve as a reference for the solid-state behavior of related compounds. Furthermore, X-ray structures of lincosamides like Clindamycin and Lincomycin (B1675468) in complex with their biological target, the bacterial ribosome, have provided a deep understanding of their bioactive conformations. nih.govnih.gov The development of new lincosamide analogs frequently involves X-ray crystallography to confirm stereochemistry and analyze structural features that enhance activity. thieme-connect.comthieme-connect.comchemrxiv.org

Table 3: Representative Powder X-ray Diffraction Peaks for Clindamycin Phosphate Hydrate

| 2θ Angle (±0.1°) |

|---|

| 4.9 |

| 7.0 |

| 9.9 |

| 11.0 |

| 12.4 |

| 13.8 |

| 14.6 |

| 15.3 |

| 18.0 |

| 19.0 |

| 20.8 |

Data sourced from a study on clindamycin phosphate hydrate, providing a reference framework for related lincosamide structures.

Conformational Analysis through Theoretical and Experimental Methods

The conformational flexibility of Dehydro Clindamycin is a key aspect of its chemical character, influenced by its multiple rotatable bonds, stereocenters, and the geometric isomerism of the propylidene group. Both experimental and theoretical methods are employed to understand the conformational landscape of lincosamides.

Theoretical Methods: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been successfully applied to investigate the probable conformations of Clindamycin and related lincosamides. nih.govnih.gov Such studies can predict the relative energies of different conformers and identify the most stable structures. For Clindamycin, theoretical studies have shown that the most stable conformer is stabilized by an intramolecular hydrogen bond between the amide carbonyl and a hydroxyl group. nih.govnih.gov The charge transfer between the pyrrolidine-derivative ring and the sugar moiety is also a dominant factor in stabilizing this conformation. nih.gov Similar computational approaches, such as potential energy surface (PES) scans, can be applied to Dehydro Clindamycin to map its conformational landscape. researchgate.net

Experimental Methods: Experimental techniques provide data to validate theoretical models. High-resolution NMR spectroscopy is a primary tool for studying conformation in solution. nih.gov Two-dimensional transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) has been used to study the conformation of lincosamides when bound to the ribosome, demonstrating the crucial role of conformation in biological activity. nih.gov For newer, more rigid lincosamide analogs, advanced techniques like variable-temperature ¹H-NMR and vibrational circular dichroism (VCD) have been used in conjunction with DFT calculations to analyze the conformational dynamics. chemrxiv.org These integrated approaches provide a comprehensive understanding of the molecule's three-dimensional structure and behavior.

Table of Mentioned Compounds

| Compound Name |

|---|

| Dehydro Clindamycin |

| Clindamycin |

| Dehydro Clindamycin Phosphate |

| Clindamycin Hydrochloride |

| Lincomycin |

| Pirlimycin |

| Epicindamycin Palmitate |

| Clindamycin B-Palmitate |

| Clindamycin Palmitate |

| RB02 |

| BT-33 |

Formation Pathways and Chemical Stability of Dehydro Clindamycin

Dehydro Clindamycin (B1669177) is a chemical compound closely related to the lincosamide antibiotic clindamycin. Its formation is primarily associated with synthetic processes and the degradation of the parent compound. Understanding its formation pathways and chemical stability is crucial for pharmaceutical quality control.

Advanced Analytical Methodologies for Dehydro Clindamycin

Chromatographic Separation Techniques for Impurity Profiling (e.g., HPLC-MS, GC-MS)

Impurity profiling of Clindamycin (B1669177) bulk drug and its formulations heavily relies on chromatographic techniques to separate Dehydro Clindamycin from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. researchgate.netresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed. researchgate.nettsijournals.com These methods can detect and separate numerous impurities, including Dehydro Clindamycin, often present at levels from 0.05% to 0.5%. researchgate.net The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for both separating and identifying these impurities in a single run. researchgate.netnih.gov For instance, an isocratic reverse-phase HPLC method was successful in detecting twelve different impurities in bulk Clindamycin. researchgate.net In another study, reversed-phase preparative HPLC was used to isolate impurities from the raw material of clindamycin phosphate (B84403), including 3',6'-dehydro clindamycin phosphate, for structural elucidation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool used for metabolic fingerprinting and identifying various chemical compounds in complex samples. nih.govrjptonline.org While it has been used in metabolomics studies that included clindamycin to understand its mode of action by observing changes in metabolic profiles, its specific application for the routine impurity profiling of Dehydro Clindamycin is less documented in comparison to HPLC-MS. nih.gov The primary utility of GC-MS lies in analyzing volatile organic compounds, and it has been applied to identify a wide range of metabolites in various biological systems. aimspress.com

The predominant approach for profiling Dehydro Clindamycin remains HPLC, particularly when coupled with mass spectrometry, due to its high resolution and suitability for non-volatile and thermally labile compounds like clindamycin and its derivatives. researchgate.netnih.gov

Hyphenated Spectrometric Methods for Detection and Quantification

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the unambiguous identification and precise quantification of Dehydro Clindamycin. The most prominent of these is Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS. researchgate.netnih.gov

These methods offer high sensitivity and specificity, minimizing the need for extensive and laborious chromatographic extraction of impurities on a preparative scale. researchgate.net Electrospray ionization (ESI) is a commonly used interface, typically operated in positive ion mode for the analysis of Clindamycin and its impurities. researchgate.netnih.gov The positive ESI-MS/MS spectra of lincosamide compounds, including Dehydro Clindamycin, show characteristic diagnostic fragments and neutral losses (such as H₂O, HCl, and methanethiol), which are crucial for their structural identification. researchgate.net

Advanced mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF-MS), provide high mass resolution, allowing for the proposal of plausible fragmentation schemes. researchgate.netnih.gov This capability enables the confident on-line identification of impurities like Dehydro Clindamycin directly in complex mixtures such as pharmaceutical injections. researchgate.netnih.gov For example, a simple HPLC/ESI-MS/MS method was developed for the rapid identification of clindamycin phosphate and its degradation products, demonstrating the power of this technique for quality control without needing isolated control compounds. nih.gov The use of LC-MS is considered a vital tool for detecting and characterizing metabolites and impurities from the initial to the final stages of drug discovery and production. bg.ac.rs

A Chinese patent describes a method utilizing LC-MS to determine the molecular weight and chromatographic retention behavior of impurities in clindamycin phosphate raw materials, identifying an impurity with a molecular weight of 502, which corresponds to a dehydro- (B1235302) form. google.com

Development and Validation of Specific Analytical Methods for Dehydro Clindamycin as a Reference Standard

The development and validation of specific analytical methods are crucial for quality control in pharmaceutical manufacturing. veeprho.comsynzeal.com Dehydro Clindamycin is recognized as a critical impurity and is available as a fully characterized chemical compound to be used as a reference standard. axios-research.comclearsynth.com These reference standards are essential for a variety of applications, including analytical method development (AMD), method validation (AMV), and quality control (QC) during the synthesis and formulation stages of drug development. axios-research.comsynzeal.com

The development of a new analytical method, such as for a Clindamycin Phosphate injection, involves creating a procedure and validating it according to established guidelines, like those in the USP General Chapter <1225>. usp.org Validation ensures the method is suitable for its intended purpose. A typical validation process for an HPLC method would assess the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and excipients. usp.org

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in a given range. usp.org For impurities, linearity is determined to ensure accurate quantification. usp.org

Accuracy: The closeness of test results to the true value, often established for the impurities. usp.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. tsijournals.comusp.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities in Clindamycin Phosphate injections, an LOQ of 0.05% of the sample nominal concentration has been established. usp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. tsijournals.comusp.org

The availability of Dehydro Clindamycin as a reference standard allows laboratories to perform these validation studies and ensure their analytical methods comply with rigorous regulatory guidelines from bodies like the USP and EMA. veeprho.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ensures no interference from other components at the analyte's retention time. | Peak purity and resolution from adjacent peaks. usp.org |

| Linearity | Linear relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999. researchgate.net |

| Accuracy | Closeness of measured value to the true value, often via recovery studies. | Recovery within 98.0% - 102.0%. researchgate.net |

| Precision (Repeatability) | Agreement between results of repeated measurements under the same conditions. | Relative Standard Deviation (%RSD) ≤ 2%. tsijournals.com |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Established at a specific low concentration (e.g., 0.05% of API). usp.org |

| Robustness | Method's resistance to small changes in parameters (e.g., pH, flow rate). | %RSD should not be more than 2% after variations. tsijournals.com |

Quantitative Analysis in Complex Chemical or Biological Matrices (excluding clinical samples)

Quantifying Dehydro Clindamycin in complex matrices is essential for stability studies, formulation development, and quality control. This analysis is performed on various non-clinical samples, including bulk drug substances, pharmaceutical formulations, and drug delivery systems. researchgate.netnih.gov

Pharmaceutical Formulations: Methods have been developed for the quantitative analysis of clindamycin and its impurities in final dosage forms like injections and topical gels. researchgate.netnih.gov For instance, a validated HPLC method for a topical gel containing clindamycin phosphate was developed to quantify the API and preservatives, showcasing the method's utility for complex semi-solid matrices. researchgate.net Similarly, HPLC methods are validated for analyzing organic impurities in Clindamycin Phosphate injections, where Dehydro Clindamycin could be a potential degradant. usp.org

Drug Delivery Systems: A notable example of analysis in a complex biological matrix is the quantification of clindamycin released from a composite hydrogel. nih.govroyalsocietypublishing.org In a study developing a clindamycin-releasing mesoporous silica/carboxymethyl chitosan (B1678972) composite hydrogel, HPLC was used to measure the amount of drug released over time into a phosphate-buffered saline (PBS) solution. nih.gov This type of analysis is crucial for characterizing the release kinetics of novel drug delivery systems.

The table below summarizes the HPLC conditions used in one such study to quantify clindamycin released from a hydrogel matrix. nih.gov

| Parameter | Condition |

|---|---|

| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate (pH 2.5) and Acetonitrile (70:30 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 200 nm |

| Injection Volume | 100 µL |

| Sample Preparation | Supernatant filtered through 0.45 µm PTFE membranes |

Food and Environmental Matrices: LC-MS/MS methods are also developed for the multi-residue analysis of veterinary drugs, including clindamycin, in food matrices of animal origin like muscle tissue from various animals. fda.govedulll.gr These robust methods involve solvent extraction, sample cleanup (e.g., via dispersive SPE), and highly sensitive detection to quantify residues at low levels, ensuring food safety. fda.gov

These examples highlight the adaptability of modern analytical techniques, particularly LC-MS/MS, to accurately quantify Dehydro Clindamycin and its parent compound in a wide array of complex chemical and biological matrices.

Molecular Interactions and Biochemical Relevance

Molecular Binding Studies of Lincosamide Derivatives with Ribosomal Components (e.g., 23S rRNA)

Lincosamide antibiotics, including clindamycin (B1669177) and its derivatives, function by inhibiting bacterial protein synthesis. nih.gov They achieve this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. nih.govfda.gov This binding event occurs at or near the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids during translation. patsnap.comnih.gov

The binding of lincosamides to the 23S rRNA sterically hinders the proper positioning of aminoacyl-tRNA and peptidyl-tRNA at the A- and P-sites of the ribosome, respectively. nih.govrcsb.org This interference disrupts the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacteriostatic effects. patsnap.comnih.gov

Key Interactions and Binding Sites:

Detailed structural studies, such as X-ray crystallography and chemical footprinting, have identified the specific nucleotides within the 23S rRNA that are crucial for lincosamide binding. For clindamycin, these interactions primarily involve nucleotides in domain V of the 23S rRNA. oup.com

Key nucleotides involved in the binding of clindamycin include A2058, A2059, A2451, and G2505. rcsb.orgoup.com The interactions are a combination of hydrogen bonds and van der Waals contacts. The galactose sugar moiety of clindamycin forms several hydrogen bonds with bases like A2058, A2059, and G2505, while the pyrrolidine (B122466) ring engages in hydrophobic interactions. rcsb.org

The following table summarizes the key interactions of clindamycin with the 23S rRNA of E. coli:

| Clindamycin Moiety | Interacting 23S rRNA Nucleotide | Type of Interaction |

| Galactose Ring | A2058, A2059, A2503, G2505 | Hydrogen Bonds |

| Amine Group | G2505 | Hydrogen Bond |

| Pyrrolidinyl Propyl Moiety | C2452, U2506 | Van der Waals Contacts |

Data compiled from Dunkle et al., 2010. rcsb.org

It is important to note that the binding site for lincosamides overlaps with that of other antibiotic classes, such as macrolides and streptogramins B, which explains the observed cross-resistance between these drugs. nih.gov

Dehydro Clindamycin as a Ligand or Inhibitor in In Vitro Enzyme Systems

While the primary mechanism of action of lincosam ides involves ribosomal binding, their interaction with other enzyme systems has also been investigated. In vitro studies have explored the potential for clindamycin and its derivatives to act as inhibitors of specific enzymes.

Research on the metabolism of clindamycin has shown that it is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4. researchgate.net In vitro studies using human liver microsomes have demonstrated that clindamycin can act as a moderate inhibitor of CYP3A4 activity. researchgate.net This suggests a potential for drug-drug interactions when co-administered with other substrates of this enzyme.

Further in vitro studies have evaluated the inhibitory effects of clindamycin on other bacterial enzymes, although this is not its primary mode of action. For instance, some studies have investigated its effects on enzymes involved in bacterial cell wall synthesis or other metabolic pathways, though with less significant findings compared to its potent ribosomal inhibition. The focus of research remains predominantly on its interaction with the ribosome.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. For lincosamide antibiotics, SAR studies have provided valuable insights into the features necessary for potent ribosomal binding and antibacterial efficacy.

The chemical structure of lincosamides consists of an amino acid moiety (propyl hygric acid) and a sugar moiety (α-methylthiolincosamine). nih.gov Modifications at various positions on these moieties have been shown to significantly impact their binding affinity to the 23S rRNA and, consequently, their antimicrobial activity.

Key Structural Features and Their Impact on Activity:

C7 Position: The modification at the C7 position of the lincomycin (B1675468) scaffold is a critical determinant of activity. The substitution of the hydroxyl group with a chlorine atom, as seen in clindamycin, enhances its antibacterial potency and improves its pharmacokinetic properties. rcsb.org This modification is believed to increase the lipophilicity of the molecule, facilitating its entry into bacterial cells.

Propylhygric Acid Moiety: The propylhygric acid portion of the molecule is crucial for its interaction with the peptidyl transferase center. nih.gov Modifications to the pyrrolidine ring or the propyl chain can alter the binding affinity and the spectrum of activity.

Sugar Moiety: The α-methylthiolincosamine sugar is essential for anchoring the antibiotic to the ribosome through hydrogen bonding interactions with key nucleotides of the 23S rRNA. nih.gov Alterations to the hydroxyl groups on this sugar can significantly reduce binding and antibacterial activity.

The following table provides a simplified overview of the structure-activity relationships for key modifications of the lincosamide scaffold:

| Structural Modification | Effect on Ribosomal Binding Affinity | Resulting Antibacterial Activity |

| 7(R)-OH to 7(S)-Cl (Lincomycin to Clindamycin) | Increased | Enhanced |

| Alterations to the Pyrrolidine Ring | Variable (can decrease or increase) | Dependent on the specific modification |

| Removal or modification of hydroxyl groups on the sugar moiety | Decreased | Reduced |

These SAR studies have been instrumental in the development of semi-synthetic lincosamides with improved efficacy and broader spectra of activity. The insights gained from these studies continue to guide the design of novel antibiotics that can overcome existing resistance mechanisms. nih.gov

Synthetic and Semisynthetic Approaches

Total Synthesis Strategies for Dehydro Clindamycin (B1669177) and its Isomers

Fully synthetic, convergent approaches have been developed for next-generation lincosamide antibiotics, which could theoretically be adapted to target Dehydro Clindamycin. harvard.edu Such a strategy involves the separate, stereocontrolled synthesis of the amino acid and the sugar fragments, followed by their coupling via an amide bond.

Key Synthetic Steps in a Hypothetical Total Synthesis:

Amino Acid Moiety Synthesis: The synthesis of the (2S,4R)-1-methyl-4-propyl-pyrrolidine-2-carboxylic acid scaffold would begin from chiral starting materials or employ asymmetric reactions to establish the correct stereochemistry.

Sugar Moiety Synthesis: The synthesis of the methyl α-thiolincosaminide portion is more complex. It would require a de novo construction of the pyranose ring with precise control over the stereochemistry of multiple chiral centers, including the installation of the methylthio group.

Formation of the Dehydro Bond: The characteristic feature of Dehydro Clindamycin is the double bond in the side chain attached to the sugar. In a total synthesis approach, this could be introduced via several methods, such as a Wittig reaction or a Horner-Wadsworth-Emmons reaction on an appropriate aldehyde precursor of the sugar moiety before or after coupling with the proline fragment. This would allow for the specific synthesis of either the (E) or (Z) isomer. synzeal.comaquigenbio.com

Amide Coupling: The final key step would be the amide bond formation between the carboxylic acid of the proline unit and the amino group of the synthesized sugar side chain.

While extensive research has focused on the total synthesis of novel antibiotic candidates to overcome resistance, a dedicated total synthesis of Dehydro Clindamycin itself has not been a primary focus in the literature, as it is more readily obtained as a byproduct of Clindamycin synthesis. nih.govresearchgate.netnih.gov

Semisynthetic Modifications and Derivatization of Lincosamide Scaffolds to Yield Dehydro Clindamycin Analogs

Semisynthesis, starting from the readily available natural product Lincomycin (B1675468), is the cornerstone of lincosamide antibiotic production and derivatization. rsc.orgnih.gov Clindamycin itself is a semisynthetic derivative of Lincomycin. rsc.org The generation of Dehydro Clindamycin and its analogs stems from chemical modifications of the lincosamide scaffold.

The primary transformation in the synthesis of Clindamycin from Lincomycin is the replacement of the 7-(R)-hydroxyl group with a chlorine atom with inversion of configuration to the 7-(S)-chloro derivative. harvard.edu Dehydro Clindamycin is an impurity formed during this process, suggesting that elimination reactions can compete with the desired substitution.

Derivatization Strategies:

Elimination Reactions: Inducing elimination of the 7-hydroxyl group of Lincomycin or a suitable derivative could directly yield a dehydro-lincomycin analog. Subsequent modifications to the proline moiety could then produce a range of Dehydro Clindamycin analogs.

Modifications at the C-7 Position: Research has shown that various groups can be introduced at the C-7 position to create novel derivatives. For example, the conversion of Clindamycin into a 7-azido derivative, followed by reduction to an amine, opens up a pathway for a wide array of new analogs through amide coupling. scite.ai Applying elimination-promoting conditions at this stage could be a viable route to dehydro analogs.

Proline Moiety Modification: The 4'-propyl group of the hygric acid portion of Clindamycin has also been a target for modification. The Upjohn Company created derivatives with azetidine, piperidine, and azepane amino acids, leading to compounds like Pirlimycin. harvard.edu Combining these proline modifications with an elimination reaction on the sugar side chain would yield a diverse library of Dehydro Clindamycin analogs.

The following table summarizes key lincosamide scaffolds and potential modification sites for generating dehydro-analogs.

| Starting Scaffold | Key Functional Group | Potential Modification | Resulting Structure Type |

| Lincomycin | 7-(R)-Hydroxyl | Dehydration/Elimination | 7-deoxy-7,8-dehydrolincomycin |

| Clindamycin | 7-(S)-Chloro | Dehydrochlorination | Dehydro Clindamycin |

| Lincomycin/Clindamycin | 4'-propylhygric acid | Replacement with other cyclic amino acids | Pirlimycin and other analogs |

Process Chemistry and Strategies for Controlling Dehydro Clindamycin Formation in Industrial Clindamycin Synthesis

In the industrial production of Clindamycin Hydrochloride, Dehydro Clindamycin is considered a critical process-related impurity that must be controlled to ensure the final product's purity and safety. researchgate.net Its formation is intimately linked to the chemical process used to convert Lincomycin to Clindamycin.

The synthesis typically involves the chlorination of Lincomycin Hydrochloride using a Vilsmeier-type reagent (e.g., generated from thionyl chloride or phosgene (B1210022) and a tertiary amide like dimethylformamide, DMF) in a suitable solvent such as chloroform. google.compatsnap.com This reaction is designed to substitute the C-7 hydroxyl group with a chlorine atom.

Mechanism of Formation: Dehydro Clindamycin arises from a side reaction during the chlorination step. Instead of a clean SN2 substitution, an E2 elimination reaction can occur, leading to the formation of a double bond between C-7 and C-8. The harshness of the chlorinating agent and the reaction conditions (temperature, reaction time) are critical factors that influence the ratio of substitution to elimination.

Control Strategies in Industrial Synthesis:

Reagent Selection and Stoichiometry: Careful selection of the chlorinating agent and precise control of its stoichiometry are crucial. Milder chlorinating agents or different Vilsmeier reagent preparations can be used to favor substitution over elimination.

Temperature and Reaction Time Control: The chlorination reaction is highly temperature-dependent. Running the reaction at optimized, often lower, temperatures and for a specific duration can significantly minimize the formation of elimination byproducts like Dehydro Clindamycin. patsnap.com

Process Optimization: Patents describe multi-step processes involving the initial chlorination, followed by hydrolysis of the reaction mixture with a base (like sodium hydroxide) to yield Clindamycin free base. google.com The conditions of this hydrolysis and subsequent workup steps are also optimized to remove impurities.

Crystallization and Purification: The final purification steps, particularly the crystallization of Clindamycin Hydrochloride from a solvent system (e.g., acetone/water or ethanol (B145695)/water), are designed to exclude impurities. google.comresearchgate.net Since Dehydro Clindamycin has different physicochemical properties (e.g., solubility) compared to Clindamycin, it can be effectively removed during crystallization, provided its concentration is not excessively high.

The table below outlines common process parameters and their role in controlling Dehydro Clindamycin formation.

| Process Parameter | Objective | Impact on Dehydro Clindamycin | Reference |

| Chlorinating Agent | Achieve efficient 7-OH substitution | Harsher agents may increase elimination side reactions | patsnap.com |

| Reaction Temperature | Balance reaction rate and selectivity | Higher temperatures favor the formation of elimination byproducts | patsnap.com |

| Reaction Time | Drive the reaction to completion | Prolonged reaction times can lead to increased byproduct formation | google.com |

| pH during Hydrolysis | Neutralize acid and liberate free base | Controlled pH prevents degradation and aids separation | google.com |

| Crystallization Solvent | Obtain high purity crystalline product | Solvents are chosen to maximize Clindamycin yield and exclude impurities | researchgate.net |

Through rigorous control of these parameters, manufacturers can minimize the level of Dehydro Clindamycin in the final active pharmaceutical ingredient, meeting the stringent purity requirements of regulatory bodies.

Computational and Theoretical Chemical Studies

Molecular Docking Simulations with Target Macromolecules (e.g., ribosomal proteins, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Dehydro Clindamycin (B1669177), as with clindamycin, the primary target is the bacterial 50S ribosomal subunit, where it inhibits protein synthesis.

Interaction with the 50S Ribosomal Subunit:

Docking studies on clindamycin have elucidated its binding mode within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.govnih.gov These studies reveal that clindamycin positions itself in a way that sterically hinders the proper placement of aminoacyl-tRNA and peptidyl-tRNA molecules, thereby inhibiting peptide bond formation. nih.gov The propylhygric acid portion of the molecule typically occupies the A-site of the PTC, while the methylthiolincosamide sugar moiety extends towards the P-site. nih.gov

Dehydro Clindamycin, sharing the same core structure, is expected to adopt a similar binding pose. The key interactions involve hydrogen bonding with specific nucleotides of the 23S rRNA. For clindamycin, these interactions have been identified with residues such as A2058, A2059, G2505, and C2452. nih.gov The galactose sugar moiety, in particular, forms crucial hydrogen bonds that stabilize the antibiotic-ribosome complex. researchgate.net The introduction of a double bond in the dehydro form might slightly alter the geometry and electronic distribution, potentially influencing the strength and nature of these hydrogen bonds, a hypothesis that can be rigorously tested through further focused docking simulations.

Interaction with Other Enzymes:

Beyond the ribosome, lincosamides have been investigated for their interactions with other bacterial enzymes. For instance, molecular docking studies have been performed on clindamycin with enzymes like dihydrofolate reductase (DHFR) and aminoglycoside adenyltransferase (AadA) from multidrug-resistant bacteria. These studies aim to identify potential secondary mechanisms of action or off-target effects. While not its primary mode of action, understanding these interactions can be crucial in the context of antibiotic resistance and the design of broad-spectrum or combination therapies. Similar docking studies for Dehydro Clindamycin could reveal if the structural modification affects its interaction profile with these or other bacterial enzymes.

Table 1: Predicted Interacting Residues for Clindamycin at the 50S Ribosomal Subunit (Extrapolated for Dehydro Clindamycin)

| Interacting Moiety of Clindamycin | Ribosomal Component | Predicted Interacting Residues | Type of Interaction |

| Galactose Sugar | 23S rRNA | A2058, A2059 | Hydrogen Bonding |

| Propylhygric Acid | 23S rRNA | G2505, C2452 | Hydrogen Bonding |

| Entire Molecule | 23S rRNA | A2451, A2602 | Steric Hindrance |

This table is based on docking studies of clindamycin and represents a predictive model for Dehydro Clindamycin's interactions.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Physicochemical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can predict a molecule's conformational stability, reactivity, and various physicochemical parameters.

For the lincosamide class of antibiotics, including clindamycin and by extension Dehydro Clindamycin, quantum mechanical studies have been used to understand their conformational landscapes. qut.edu.au These calculations have shown that the stability of different conformers is influenced by intramolecular hydrogen bonds. qut.edu.au For clindamycin, a key intramolecular hydrogen bond between the carbonyl group and a hydroxyl group contributes significantly to the stability of its most populated conformer. qut.edu.au The presence of the dehydro double bond in Dehydro Clindamycin would likely alter the conformational preferences and the electronic properties of the molecule.

Key Quantum Chemical Descriptors:

Quantum chemical calculations can determine several important descriptors that relate to a molecule's reactivity and interactions:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions, such as hydrogen bonding with the ribosomal target.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electrostatic interactions with the binding site.

A quantum chemical study of Dehydro Clindamycin would provide valuable data on how the introduction of the double bond impacts these electronic parameters compared to clindamycin, potentially explaining differences in binding affinity and biological activity.

Table 2: Illustrative Quantum Chemical Properties of Lincosamides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Lincomycin (B1675468) | -6.21 | 1.34 | 7.55 | 5.8 |

| Clindamycin | -6.35 | 1.28 | 7.63 | 6.2 |

| Dehydro Clindamycin (Hypothetical) | -6.45 | 1.15 | 7.60 | 6.0 |

Note: The values for Lincomycin and Clindamycin are representative values from literature. The values for Dehydro Clindamycin are hypothetical and for illustrative purposes only, demonstrating how they might be presented.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability of Dehydro Clindamycin and Analogs

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of a ligand and the stability of its complex with a biological target.

Conformational Flexibility and Binding Stability:

MD simulations of clindamycin bound to the bacterial ribosome have revealed important insights into its mechanism of action and resistance. researchgate.netresearchgate.net These simulations have shown that in the native ribosomal binding site, clindamycin exhibits a degree of internal flexibility, particularly around its C7-N1-C10-C11 dihedral angle. researchgate.netresearchgate.net This flexibility is believed to be important for its inhibitory activity. In resistant strains with mutations like A2058G in the 23S rRNA, MD simulations have demonstrated that clindamycin's conformational freedom is restricted due to the formation of more stable hydrogen bonds with the mutated residue. researchgate.netresearchgate.net This altered binding mode and reduced flexibility are thought to be a key reason for the loss of antibiotic efficacy. researchgate.netresearchgate.net

For Dehydro Clindamycin, MD simulations would be instrumental in several ways:

Assessing Conformational Landscape: To understand the range of shapes the molecule can adopt in solution and within the ribosomal binding pocket.

Evaluating Binding Stability: To determine the stability of the Dehydro Clindamycin-ribosome complex over time by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and the protein.

Analyzing Interaction Dynamics: To observe the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more detailed picture than static docking models.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Dehydro Clindamycin-Ribosome Complex

| Simulation Parameter | Value/Observation | Implication |

| RMSD of Dehydro Clindamycin | Low and stable fluctuation around an average value | Stable binding within the ribosomal pocket. |

| RMSF of Ribosomal Residues | Increased fluctuation in specific loops upon binding | Indicates conformational changes induced by the ligand. |

| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds | Strong and persistent interactions with the target. |

| Binding Free Energy (MM/PBSA) | Favorable (negative) value | Indicates a thermodynamically stable complex. |

This table presents a hypothetical scenario of what could be learned from an MD simulation of Dehydro Clindamycin.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Properties and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

Developing a QSAR Model for Dehydro Clindamycin Analogs:

While no specific QSAR studies on Dehydro Clindamycin are readily available, the principles of QSAR can be applied to design more potent derivatives. A typical QSAR study would involve:

Data Set Collection: A series of Dehydro Clindamycin analogs with varying structural modifications would be synthesized, and their antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) would be experimentally determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and fields from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model for Dehydro Clindamycin analogs could guide the synthesis of new compounds by predicting which structural modifications are likely to enhance antibacterial potency. For instance, a model might indicate that increasing hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position would be beneficial. nih.gov

Table 4: Illustrative Data for a Hypothetical QSAR Study of Dehydro Clindamycin Analogs

| Compound | R1 Group | LogP (Hydrophobicity) | Dipole Moment | pMIC (Activity) |

| Analog 1 | -CH3 | 2.1 | 6.0 | 5.2 |

| Analog 2 | -CH2CH3 | 2.6 | 6.1 | 5.5 |

| Analog 3 | -F | 2.0 | 6.5 | 5.3 |

| Analog 4 | -OH | 1.8 | 6.8 | 4.9 |

This table is a simplified, hypothetical example to illustrate the type of data used in a QSAR study. pMIC is the negative logarithm of the MIC value.

Role in Antimicrobial Resistance Mechanisms Molecular Basis

Enzymatic Inactivation Pathways of Lincosamides and the Relevance to Dehydro Clindamycin (B1669177)

Bacteria have evolved sophisticated enzymatic machinery to neutralize lincosamide antibiotics, thereby conferring resistance. Key among these are nucleotidyltransferases, phosphotransferases, and acetyltransferases, which modify the antibiotic structure and prevent it from binding to its ribosomal target.

Lincosamide nucleotidyltransferases (Lnus) are a significant family of enzymes responsible for lincosamide inactivation. researchgate.netresearchgate.net These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the lincosamide molecule. nih.gov Specifically, they adenylate the 3-OH group of lincomycin (B1675468) and clindamycin, rendering the modified antibiotic unable to bind to the 23S rRNA of the 50S ribosomal subunit. nih.govmdpi.comecoevorxiv.org While direct studies on Dehydro Clindamycin as a substrate for these enzymes are not extensively detailed in the available literature, the structural similarity to clindamycin suggests it could also be a target. The linB gene, for instance, encodes a lincosamide nucleotidyltransferase that has been shown to inactivate both lincomycin and clindamycin through 3-(5'-adenylation). nih.gov The substrate profile of some lincosamide inactivation enzymes has shown that clindamycin can be a better substrate than lincomycin. nih.gov

Lincosamide phosphotransferases represent another enzymatic pathway for resistance. These enzymes transfer a phosphate (B84403) group to the antibiotic. While more commonly associated with macrolide resistance, some phosphotransferases can also modify lincosamides. ijmedrev.comresearchgate.net The phosphorylation prevents the drug from binding to its ribosomal target. mdpi.com

Acetyltransferases can also contribute to resistance against the macrolide-lincosamide-streptogramin (MLS) group of antibiotics. mdpi.comijmedrev.com These enzymes inactivate the drugs by acetylation. While their primary targets are often streptogramins, cross-resistance to lincosamides can occur. mdpi.com

The substrate specificity of these inactivating enzymes is a critical factor in determining the level of resistance. Even subtle alterations in the antibiotic's structure, such as the dehydro modification in Dehydro Clindamycin, could potentially alter its recognition and inactivation by these enzymes.

Table 1: Enzymatic Inactivation of Lincosamides

| Enzyme Class | Gene Examples | Mechanism of Action | Effect on Lincosamides |

| Lincosamide Nucleotidyltransferases | linA, linB, lnu(C), lnu(D) | Adenylation of the hydroxyl group | Inactivation by preventing ribosomal binding. researchgate.netnih.govmdpi.com |

| Lincosamide Phosphotransferases | mph genes (primarily macrolide) | Phosphorylation of the hydroxyl group | Inactivation by preventing ribosomal binding. mdpi.comijmedrev.com |

| Acetyltransferases | vat genes (primarily streptogramin) | Acetylation of the antibiotic | Potential for cross-resistance and inactivation. mdpi.comijmedrev.com |

Target Site Modification: A Hurdle for Lincosamide Derivative Binding

The primary mechanism of action for lincosamides, including clindamycin and by extension its dehydro form, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. medchemexpress.commerckvetmanual.com However, bacteria can develop resistance through modification of this target site, most notably through ribosomal methylation. medchemexpress.commerckvetmanual.com

This modification is typically mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. jcpsp.pknih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit. researchgate.netmbl.or.kr This methylation event sterically hinders the binding of macrolides, lincosamides, and streptogramin B antibiotics, a phenomenon known as MLSB resistance. researchgate.netmerckvetmanual.com

The expression of erm genes can be either constitutive or inducible. jcpsp.pkaku.edu In constitutive resistance, the methylase is continuously produced, leading to high-level resistance to all MLSB antibiotics. aku.edu In inducible resistance, the presence of an inducing agent, typically a macrolide like erythromycin, is required to trigger the expression of the erm gene and subsequent methylation. jcpsp.pkaku.edu This means an organism might initially appear susceptible to clindamycin in vitro, but resistance can emerge during therapy if an inducing macrolide is also present. aku.edu

The dimethylation of the N6 group of nucleotide A2058 disrupts the hydrogen bonds that are crucial for the binding of clindamycin. researchgate.net Given that Dehydro Clindamycin retains the core lincosamide structure necessary for ribosomal interaction, it is highly probable that this same ribosomal methylation would prevent its effective binding, thereby conferring resistance.

Table 2: Key Genes Involved in Lincosamide Target Site Modification

| Gene | Encoded Enzyme | Mechanism | Resulting Phenotype |

| erm(A) | Erythromycin Ribosome Methylase | Methylation of 23S rRNA at A2058 | MLSB resistance (often inducible) nih.govnih.gov |

| erm(B) | Erythromycin Ribosome Methylase | Methylation of 23S rRNA at A2058 | MLSB resistance nih.gov |

| erm(C) | Erythromycin Ribosome Methylase | Methylation of 23S rRNA at A2058 | MLSB resistance (often inducible) nih.govnih.gov |

| erm(F) | Erythromycin Ribosome Methylase | Methylation of 23S rRNA at A2058 | MLSB resistance in anaerobes mdpi.com |

| cfr | Methyltransferase | Methylation of 23S rRNA at A2503 | Resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A mdpi.com |

The Role of Efflux Pumps in Transporting Dehydro Clindamycin

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the drug from reaching its intracellular target and accumulating to an effective concentration. nih.gov Several efflux pump systems have been implicated in resistance to lincosamides.

In Gram-positive bacteria, the msr(A) gene encodes an ABC (ATP-binding cassette) transporter that confers resistance to macrolides and streptogramin B, but not typically to lincosamides. mbl.or.krnih.gov However, other efflux systems can affect lincosamides. For example, the lsa gene in Enterococcus faecalis is associated with intrinsic resistance to lincosamides and streptogramin A, likely through an efflux mechanism. nih.govnih.gov

In Gram-negative bacteria, Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as the AdeABC system in Acinetobacter baumannii, have a broad substrate range that includes macrolides and lincosamides. asm.org Overexpression of these pumps can lead to clinically significant levels of resistance.

While direct evidence for the transport of Dehydro Clindamycin by these specific pumps is limited, it is plausible that as a derivative of clindamycin, it would be recognized and extruded by the same efflux systems. The efficiency of this transport would depend on the specific pump and any structural changes in Dehydro Clindamycin that might affect its recognition as a substrate. Some studies have noted an energy-dependent reduction in clindamycin uptake, suggesting the involvement of active efflux. nih.gov

Table 3: Efflux Pump Systems Affecting Lincosamides

| Efflux Pump System | Gene(s) | Bacterial Group | Substrate(s) Including Lincosamides |

| ABC Transporter | lsa | Gram-positive (Enterococcus faecalis) | Lincosamides, Streptogramin A nih.govnih.gov |

| RND Family | adeABC | Gram-negative (Acinetobacter baumannii) | Broad spectrum, including lincosamides asm.org |

| ABC Transporter | msr(A) | Gram-positive (Staphylococcus) | Macrolides, Streptogramin B (not lincosamides) mbl.or.krnih.gov |

Genetic Determinants and Molecular Epidemiology of Lincosamide Resistance

The genes conferring resistance to lincosamides are often located on mobile genetic elements (MGEs) such as plasmids and transposons. researchgate.netmerckvetmanual.com This facilitates their spread between different bacterial strains and species, contributing to the growing problem of antimicrobial resistance.

The most prevalent genetic determinants for lincosamide resistance are the erm genes, which are found in a wide variety of Gram-positive and Gram-negative bacteria. nih.govmdpi.com The epidemiology of these genes varies geographically and by bacterial species. For instance, erm(A) and erm(C) are commonly found in staphylococci, while erm(B) is more widespread among streptococci and enterococci. nih.gov In anaerobic bacteria like Bacteroides species, erm(F) is the predominant methylase gene. mdpi.com

Genes encoding lincosamide-inactivating enzymes, such as the lnu genes, are less common but represent an important resistance mechanism. researchgate.netresearchgate.net The linB gene, for example, has been identified on plasmids in Enterococcus faecium. nih.gov The lnu(C) gene has been found on a transposon in Streptococcus agalactiae and Streptococcus anginosus. researchgate.netresearchgate.net The presence of these genes on MGEs highlights their potential for horizontal gene transfer.

The molecular epidemiology of these resistance genes is continuously evolving. Surveillance studies are crucial to track the prevalence and spread of these determinants in clinical isolates. Understanding the genetic basis of resistance is essential for developing effective strategies to combat the dissemination of antibiotic-resistant bacteria. The transformation of clindamycin into Dehydro Clindamycin does not negate the impact of these genetic determinants, as the primary resistance mechanisms target either the drug's binding site or the drug molecule itself in a way that would likely also affect its dehydro derivative.

Future Research Avenues

Future investigations into the chemical compound dehydro clindamycin (B1669177) are poised to significantly deepen the scientific understanding of its formation, structure, and chemical behavior. The subsequent sections outline promising research directions that could illuminate the fundamental properties of this molecule.

**9.1. Elucidating Undiscovered Enzymatic and Chemical Pathways for Dehydro Clindamycin Formation and Degradation

The metabolic journey from clindamycin to its various derivatives is complex and not fully mapped. While the metabolism of clindamycin to its primary metabolites, clindamycin sulfoxide (B87167) and N-desmethylclindamycin, is known to be predominantly carried out by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5, the specific pathways leading to dehydro clindamycin are less clear. nih.govfda.govmdpi.comnih.gov Dehydro clindamycin has been identified as an impurity, but the precise mechanisms of its formation, whether through enzymatic action or spontaneous chemical transformation, remain an open question. researchgate.net

Future research should aim to identify the specific enzymes responsible for the dehydrogenation of clindamycin. This would involve systematic screening of human cytochrome P450 isoforms and other enzyme families, such as flavin-containing monooxygenases. nih.gov Furthermore, investigating potential "serendipitous" metabolic pathways, where enzymes with other primary functions act promiscuously on clindamycin, could reveal novel biochemical routes. embopress.org Equally important is the study of dehydro clindamycin's own degradation. Understanding the enzymatic and chemical processes that break down this compound is crucial for a complete picture of its lifecycle. plasticsengineering.orgmdpi.comnih.govnih.gov Research in this area could involve incubation studies with liver microsomes followed by advanced mass spectrometry to identify degradation products and elucidate the reaction sequences.

| Proposed Research Area | Key Questions | Relevant Techniques |

| Enzymatic Formation | Which specific enzymes (e.g., CYP450 isoforms) catalyze the formation of dehydro clindamycin? What are the kinetics of these reactions? | Recombinant enzyme assays, Human liver microsome (HLM) studies, Kinetic analysis |

| Chemical Formation | Can dehydro clindamycin form non-enzymatically under specific physiological pH or oxidative stress conditions? | Stability studies in various buffers, Analysis of forced degradation samples |

| Degradation Pathways | What are the metabolic products of dehydro clindamycin? Which enzymes or chemical conditions are responsible for its breakdown? | Metabolite identification using LC-MS/MS, Isotopic labeling studies |

**9.2. Advanced Spectroscopic and Computational Probes for Deeper Understanding of Dehydro Clindamycin Conformational Dynamics

The three-dimensional shape and flexibility—or conformational dynamics—of a molecule are fundamental to its chemical reactivity and interactions. While basic spectroscopic data (NMR, Mass Spectrometry) have been used to identify dehydro clindamycin, a deep dive into its dynamic structure is lacking. researchgate.net Advanced spectroscopic methods, which have proven powerful for exploring the dynamics of complex biomolecules, could provide unprecedented insight. elifesciences.orguzh.chrsc.org

Future studies should employ techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map out the precise connectivity and spatial arrangement of atoms. Furthermore, methods like Residual Dipolar Coupling (RDC) analysis could offer insights into the molecule's preferred orientation and the amplitude of its internal motions. nih.gov Combining these experimental techniques with computational chemistry is a powerful strategy. chemrxiv.org Molecular dynamics (MD) simulations can model the behavior of dehydro clindamycin in a solvent over time, revealing its conformational landscape and identifying the most stable structures. Such integrated approaches can create a detailed, dynamic picture linking the molecule's structure to its intrinsic properties. chemrxiv.org

| Technique | Information Gained | Potential Impact |

| Multi-dimensional NMR | Precise 3D structure, scalar and dipolar couplings, intramolecular distances. | Foundational understanding of the molecule's static and dynamic structure. |

| Molecular Dynamics (MD) Simulations | Conformational landscape, flexibility, solvent interactions, and energetic profiles of different shapes. | Prediction of molecular behavior and properties. |

| Integrated Spectroscopic & Computational Approach | A validated, high-resolution model of the molecule's structural ensemble in solution. | Deeper understanding of the structure-property relationships. |

**9.3. Rational Design of Novel Dehydro Clindamycin Analogs for Fundamental Chemical Biology Studies

Rational design involves the targeted synthesis of new molecules, or analogs, to systematically probe or enhance specific properties. nih.govpluto.imrsc.org This approach has been widely used to create chemical tools to study biological systems or to improve therapeutic agents. muni.czbiorxiv.org Currently, there is a lack of such work focused on dehydro clindamycin.

A promising future direction is the rational design and synthesis of a library of dehydro clindamycin analogs. By making specific, controlled modifications to the core structure—for example, altering substituent groups or changing stereocenters—researchers can systematically investigate structure-property relationships. These analogs could be designed to have altered stability, reactivity, or spectroscopic properties, turning them into valuable molecular probes. For instance, an analog could be synthesized with a fluorescent tag or a reactive handle to study its behavior and interactions in complex chemical or biological environments. This synthetic effort would create a unique toolkit for fundamental studies in chemical biology. muni.cz

**9.4. Interdisciplinary Approaches Integrating Chemical Synthesis, Analytical Chemistry, and Molecular Biophysics for Comprehensive Mechanistic Understanding

Achieving a holistic understanding of a molecule as specific as dehydro clindamycin requires the convergence of multiple scientific disciplines. utdallas.educaltech.edu A siloed approach is insufficient; the synergy between different fields of expertise is necessary to build a complete mechanistic picture. firstwordpharma.comcaymanchem.com

Future research should be built on a foundation of interdisciplinary collaboration:

Chemical Synthesis: Organic chemists can design and create dehydro clindamycin, its rationally designed analogs, and isotopically labeled versions for use in other studies. uit.no

Analytical Chemistry: Experts in techniques like advanced mass spectrometry and chromatography can develop robust methods to detect, quantify, and characterize dehydro clindamycin and its metabolites in complex mixtures. caymanchem.com

Molecular Biophysics: Biophysicists can use techniques like spectroscopy and computational modeling to study the molecule's physical properties, including its shape, dynamics, and interactions with its environment. caltech.edu

By integrating these areas, research teams can tackle complex questions, from the molecule's formation in a biological system to the fundamental reasons for its observed chemical properties. This collaborative approach ensures that insights from one field can directly inform and accelerate progress in another, leading to a truly comprehensive understanding.

Q & A

(Basic) What methodologies are recommended for quantifying dehydroclindamycin in pharmaceutical formulations or biological matrices?

To ensure accurate quantification, researchers should employ stability-indicating chromatographic methods . High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, while ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides higher sensitivity for trace analysis in plasma or synovial fluid . Key steps include:

- Column selection : Use C18 reverse-phase columns for separation.

- Mobile phase optimization : Acetonitrile-phosphate buffer mixtures (e.g., 65:35 v/v) achieve optimal resolution.

- Validation : Follow ICH Q2B guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (95–105%) .

(Advanced) How can molecular dynamics (MD) simulations elucidate resistance mechanisms linked to this compound?

The A2058G mutation in bacterial 23S rRNA is a key resistance driver. MD simulations at atomic resolution (e.g., GROMACS or AMBER) reveal:

- Conformational flexibility : Wild-type (WT) ribosomes allow clindamycin to adopt multiple conformers, enhancing binding. The A2058G mutation restricts flexibility, reducing drug affinity .

- Hydrogen bonding : WT structures show stronger interactions between clindamycin and A2058 (via N1 and O2). Mutation disrupts these bonds, lowering binding energy by ~4 kcal/mol .

- Experimental validation : Correlate simulations with in vitro susceptibility testing (e.g., broth microdilution) to confirm resistance phenotypes .

(Basic) What experimental designs are optimal for comparing this compound’s efficacy to other antibiotics?

Adopt randomized controlled trials (RCTs) with stratified subgroup analysis:

- Group allocation : Compare (a) this compound monotherapy, (b) combination regimens (e.g., with β-lactams), and (c) non-clindamycin controls .

- Statistical tests : Use ANOVA (normal data) or Kruskal-Wallis (non-normal) for intergroup comparisons, followed by LSD post-hoc tests to identify specific differences (e.g., p < 0.05 for clindamycin vs. macrolides) .

- Controls : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls to validate assay conditions .

(Advanced) How to resolve contradictions in pharmacokinetic (PK) data for this compound across populations?

Address variability using population PK modeling (e.g., NONMEM):

- Covariates : Body weight (obese vs. non-obese) and hepatic/renal function significantly impact clearance (CL). Normalize CL by total body weight in obese patients .

- Sampling : Collect serial plasma samples (0–24 hrs post-dose) for non-compartmental analysis.

- Ethical considerations : Obtain IRB approval for pediatric/geriatric cohorts and disclose PK data transparency per FAIR principles .

(Basic) How to synthesize this compound derivatives with improved stability?

Follow Design of Experiments (DoE) principles for optimization:

- Reaction route : Start with clindamycin hydrochloride, protect hydroxyl groups via isopropylidene intermediates, then phosphorylate .

- Variables : Optimize temperature (40–60°C), solvent (acetonitrile), and catalyst (e.g., N,N-dimethylformamide) using a 3² factorial design .

- Yield enhancement : Monitor reaction progress via TLC and achieve >60% yield through iterative refinement .

(Advanced) What strategies mitigate resistance in MLSB phenotypes during this compound therapy?

- Phenotype identification : Use D-zone testing (erythromycin-clindamycin disc synergy) to distinguish inducible (iMLSB) from constitutive (cMLSB) resistance .

- Combination therapy : Pair this compound with linezolid (targeting 50S subunit) or efflux pump inhibitors (e.g., reserpine) .

- Surveillance : Perform whole-genome sequencing to detect erm or msr resistance genes in treatment failures .

(Basic) How to validate analytical methods for this compound in compliance with regulatory standards?

Follow ICH/USP guidelines :

- Specificity : Demonstrate baseline separation from degradants (e.g., under acid/oxidative stress) .

- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995) .

- Robustness : Test ±10% variations in flow rate and column temperature .

(Advanced) How to optimize this compound-loaded nanosponges for targeted delivery?

Apply 32 factorial design to optimize entrapment efficiency (EE) and release kinetics:

- Independent variables : Polymer concentration (X1: 1–3% w/v) and cross-linker ratio (X2: 1:2–1:4) .

- Responses : Maximize EE (>85%) and sustain release (>12 hrs) using ANOVA-response surface models .

- Characterization : Use dynamic light scattering (DLS) for size (150–300 nm) and zeta potential (-20 to -30 mV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.